Nitrocaphane

Therapeutic index Nitrogen mustard Ehrlich carcinoma

Nitrocaphane (AT-1258) offers unique blood-brain barrier penetration unmatched by melphalan or chlorambucil. Validated efficacy includes 96% tumor inhibition in Ehrlich carcinoma (vs. 67% ocaphane, p<0.01), 62–86% Jensen sarcoma cure rates, and 88% overall remission in malignant trophoblastic tumors with 5-FU + AT-1258 (n=152). Quantified hyperthermia synergy: simultaneous 43°C + NC 1.0 μg/mL reduces HEp-2 survival fraction to 0.025. Oral efficacy at 8–10 mg/kg supports flexible dosing. The nitro-group-mediated electronic modulation tempers off-target alkylation reactivity.

Molecular Formula C14H19Cl2N3O4
Molecular Weight 364.2 g/mol
CAS No. 54940-95-3
Cat. No. B1678962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrocaphane
CAS54940-95-3
SynonymsAT-1258;  AT1258;  AT 1258;  Nitrocaphane
Molecular FormulaC14H19Cl2N3O4
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl
InChIInChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21)
InChIKeyVEBTZMUIBMIPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nitrocaphane (CAS 54940-95-3) Procurement Guide: A Nitro-Modified Phenylalanine Nitrogen Mustard with Quantifiable Therapeutic Index Gains Over Ocaphane


Nitrocaphane (AT-1258; CAS 54940-95-3) is a synthetic phenylalanine derivative of mechlorethamine (HN2), belonging to the nitrogen mustard class of DNA-alkylating antineoplastic agents. Its design rationale was the strategic introduction of an electron-withdrawing nitro group at position 5 of the benzene ring of ocaphane (AT-581), intended to modulate the chemical reactivity of the bis(2-chloroethyl)amine mustard moiety [1]. This single-point structural modification yields a cell-cycle-non-specific agent that inhibits DNA and RNA synthesis, with preferential suppression of DNA synthesis, and demonstrates activity across both proliferating and non-proliferating tumor cell populations [2]. Nitrocaphane is manufactured as an injectable formulation and is listed among the basic antitumor drugs in China for clinical oncology use [1].

Nitrocaphane (CAS 54940-95-3) Substitution Risk Analysis: Why Ocaphane, Melphalan, or Chlorambucil Cannot Serve as Drop-In Replacements


Within the phenylalanine nitrogen mustard subclass, compounds share a common bis(2-chloroethyl)amine warhead but diverge sharply in therapeutic window, tissue distribution, and blood-brain barrier (BBB) penetrance. The direct parent compound ocaphane (AT-581), while equipotent on a per-mg basis in some models, carries substantially higher hematopoietic toxicity that narrows its clinical utility [1]. Melphalan, another phenylalanine mustard, exhibits negligible cerebrospinal fluid penetration (plasma:CSF ratio ≥10:1) , whereas nitrocaphane demonstrates documented BBB crossing and tumor-selective accumulation [2]. Chlorambucil, though orally bioavailable, lacks the nitro-group-mediated electronic modulation that tempers nitrocaphane's off-target alkylation reactivity. These differences are not merely incremental; they translate into divergent clinical protocol positioning—most notably nitrocaphane's established role in the 5-FU + AT-1258 combination regimen for malignant trophoblastic tumors, a disease setting where no simple in-class substitution has been clinically validated to replicate the reported 88% remission rate [3].

Nitrocaphane (CAS 54940-95-3) Quantified Differentiation Evidence: Head-to-Head Data vs. Ocaphane and In-Class Benchmarks


Therapeutic Index (LD₅₀/ID₅₀) and Margin of Safety: Nitrocaphane vs. Ocaphane in Ehrlich Carcinoma-Bearing Mice

In a direct comparative study of six phenylalanine mechlorethamine derivatives, nitrocaphane (AT-1258) demonstrated a therapeutic index (LD₅₀/ID₅₀) of 7 in mice bearing Ehrlich carcinoma (solid form), with a margin of safety (LD₁₀/LD₉₀) of 2. The study explicitly concluded that nitrocaphane 'was less toxic and more effective than ocaphane' [1]. No other derivative in the series matched this combined safety-efficacy profile; ocaphane (AT-581), the closest structural analog and direct synthetic precursor, showed higher potency but was 'fairly toxic to hemopoietic organs' [2]. This therapeutic index advantage stems directly from the nitro group's electron-withdrawing effect, which was rationally designed to deactivate the mustard grouping and reduce off-target alkylation reactivity [2].

Therapeutic index Nitrogen mustard Ehrlich carcinoma

Tumor Inhibition Rate at Equivalent Tolerated Dose: Nitrocaphane 96% vs. Ocaphane 67% in Ehrlich Carcinoma (p<0.01)

When nitrocaphane and ocaphane were compared at their respective maximally tolerated doses in the same Ehrlich carcinoma mouse model, the quantitative disparity was striking: ocaphane (2 mg/kg) produced 67% tumor inhibition, whereas nitrocaphane (4 mg/kg) achieved 96% tumor inhibition—a statistically significant difference at p<0.01 [1]. This 29-percentage-point absolute gain represents a 43% relative improvement in tumor suppression at equipotent tolerated exposure. The higher tolerable dose of nitrocaphane (4 mg/kg vs. 2 mg/kg for ocaphane) directly reflects the safety advantage conferred by the nitro substitution [2]. Furthermore, intraperitoneal injection of 4 mg/kg nitrocaphane produced 82–99% inhibition of Ehrlich solid carcinoma and solid hepatoma in mice, with nearly equivalent efficacy observed upon oral administration at 8–10 mg/kg [2].

Tumor inhibition rate Ehrlich carcinoma Ocaphane comparator

Jensen Sarcoma Cure Rate: 62–86% Complete Tumor Regression in Rats — A Benchmark Unmatched by Other Phenylalanine Mustards

In rats bearing 5- to 6-day-old Jensen sarcoma with established tumor masses of 2–5 cm², seven injections of nitrocaphane (AT-1258) produced complete tumor regression in 62–86% of animals 12–15 days post-treatment initiation [1]. This cure-rate metric is notably absent from the published profiles of ocaphane, melphalan, and chlorambucil in comparable solid-tumor models. The same review notes that in the Brown–Pearce rabbit carcinoma model, nitrocaphane at 1.5 mg/kg inhibited tumor growth in 66–78% of rabbits inoculated intraocularly, versus only 49–65% inhibition by ocaphane [1]. This demonstrates that the nitro modification confers efficacy advantages that scale across both rodent and rabbit tumor systems.

Jensen sarcoma Cure rate In vivo tumor regression

Clinical Complete Remission in Malignant Trophoblastic Tumor: 88% Overall Remission (5-FU + Nitrocaphane Combination), 100% for Invasive Mole

In a prospective clinical cohort of 152 patients with gestational trophoblastic tumors treated with nitrocaphanum (AT-1258, 0.6 mg/kg/day) plus 5-fluorouracil (5-FU, 26 mg/kg/day) for 8 days per 29-day cycle, 134 of 152 patients (88%) achieved remission [1]. Remission rates stratified by WHO risk group were 93.6% (low-risk, n=94), 81.4% (medium-risk, n=46), and 73.3% (high-risk, n=15) [1]. A parallel study of 166 patients (136 invasive mole, 30 choriocarcinoma) reported a complete remission rate of 100.0% for invasive mole and 86.7% for choriocarcinoma, with cumulative 5-year and 10-year survival rates of 100.0% and 99.3% for invasive mole, and 85.8% and 85.8% for choriocarcinoma [2]. The authors concluded that '5-FU and AT1258 combination chemotherapy may be a protocol of choice in the treatment of malignant trophoblastic tumor' [2]. These clinical outcomes in a specific tumor indication represent a level of evidence that is not replicated by ocaphane, melphalan, or chlorambucil in trophoblastic disease.

Malignant trophoblastic tumor Complete remission 5-FU combination chemotherapy

Hyperthermia Synergy: Survival Fraction Reduced to 0.025 (43°C + Nitrocaphane 1.0 μg/mL) vs. Non-Lethal Heat Alone — A Quantified Chemo-Thermal Interaction Unreported for Ocaphane

In a colony formation assay using HEp-2 human laryngeal carcinoma cells, simultaneous exposure to hyperthermia at 43°C for 60 minutes and nitrocaphane (NC) at 1.0 μg/mL reduced the survival fraction (SF) to 0.025—the strongest cytotoxic effect observed [1]. In contrast, 39°C and 41°C hyperthermia alone for 1 hour were non-lethal to cells, yet both temperatures potentiated the cell killing of NC at 1.0 μg/mL [2]. Critically, the sequence of administration modulated the effect: when heat at 43°C was given 1–4 hours before or after the drug, cytotoxicity was decreased relative to simultaneous co-administration [1]. This temporal dependency on simultaneous heat-drug exposure was further corroborated by an independent study showing that thermotolerant HEp-2 cells (D₀ = 2.26 h vs. control D₀ = 0.38 h) still exhibited enhanced NC cytotoxicity under hyperthermia [2]. No comparable hyperthermia synergy data have been published for ocaphane or melphalan in the same assay system.

Hyperthermia synergy HEp-2 cells Survival fraction

Blood-Brain Barrier Penetration and Tumor-Selective Accumulation: A Pharmacokinetic Differentiator from Melphalan and Chlorambucil

Nitrocaphane demonstrates documented ability to cross the blood-brain barrier, with pharmacokinetic studies showing drug distribution to brain tissue and high intratumoral concentrations following intravenous administration [1]. Plasma drug levels are sustained, with 54% reduction at 24 hours post-injection, and the compound distributes to kidney, liver, lung, and tumor, with tumor tissue showing high drug content [1]. In a ¹⁴C-labeled nitrocaphane study, radioactivity was distributed throughout multiple internal organs after oral administration, with the highest content in kidney, intestine, liver, tumor, and lung; the biological half-life in rat plasma was approximately 13 minutes, with 65% of total radioactivity excreted within 24 hours [2]. In stark contrast, melphalan displays 'limited penetration of the blood-brain barrier,' with several investigators finding 'no measurable drug' in cerebrospinal fluid and plasma:CSF concentration ratios reported from 10:1 to greater than 100:1 . Chlorambucil similarly achieves only low brain concentrations, with studies demonstrating that 'concentrations of both drugs that cause the complete inhibition of extracerebrally located tumor have no effect on those located within the brain' [3]. This BBB permeability distinction is clinically meaningful for patients with brain metastases or primary CNS involvement.

Blood-brain barrier Pharmacokinetics Tumor distribution

Nitrocaphane (CAS 54940-95-3) High-Impact Application Scenarios: Where the Evidence Supports Prioritized Procurement


Preclinical In Vivo Oncology: Ehrlich Carcinoma and Jensen Sarcoma Models with Quantified Cure-Rate Endpoints

For investigators utilizing Ehrlich solid carcinoma or Jensen sarcoma models, nitrocaphane provides a uniquely quantified efficacy baseline: 96% tumor inhibition in Ehrlich carcinoma at 4 mg/kg i.p. (vs. 67% for ocaphane at 2 mg/kg, p<0.01), and 62–86% cure rates in established Jensen sarcoma [1]. These metrics are derived from direct head-to-head comparative pharmacology studies and enable precise power calculations for experimental design. The compound's oral efficacy at 8–10 mg/kg (equivalent to 4 mg/kg i.p.) additionally supports flexible route-of-administration protocols [1].

Clinical Protocol Development for Malignant Trophoblastic Tumors (Gestational Trophoblastic Neoplasia)

The 5-FU + AT-1258 (nitrocaphane) combination regimen represents a protocol of choice for malignant trophoblastic tumors, with published evidence of 88% overall remission (n=152), 100% complete remission in invasive mole, and 5-year survival of 99.3% for invasive mole and 85.8% for choriocarcinoma [2]. No alternative nitrogen mustard (melphalan, chlorambucil, ocaphane) has published comparable clinical efficacy data in this indication. Procurement of nitrocaphane for trophoblastic tumor studies or clinical trial material is supported by this indication-specific evidence base.

Thermo-Chemotherapy Research: Hyperthermia-Synergistic Alkylating Agent with Quantified Survival Fraction Endpoints

For laboratories investigating combined hyperthermia-chemotherapy modalities, nitrocaphane offers a quantifiable synergy benchmark: simultaneous 43°C + NC 1.0 μg/mL reduces HEp-2 cell survival fraction to 0.025, and even non-lethal hyperthermia (39–41°C) potentiates NC cytotoxicity [3]. The demonstrated sequence dependency (simultaneous > sequential) provides actionable experimental parameters. This evidence profile is unmatched by ocaphane or melphalan in published hyperthermia literature and positions nitrocaphane as the alkylating agent of choice for thermo-chemotherapy studies.

CNS-Targeted Alkylating Agent Development: Blood-Brain Barrier-Penetrant Nitrogen Mustard for Intracranial Tumor Models

Nitrocaphane's documented blood-brain barrier permeability and high intratumoral drug concentration, combined with a plasma half-life of ~13 minutes (rat) and 65% excretion within 24 hours [4], make it a strong candidate for studies involving intracranial tumor models, brain metastases, or CNS lymphoma. Melphalan and chlorambucil are functionally excluded from the CNS at standard doses (melphalan CSF levels undetectable; chlorambucil ineffective against intracerebral tumors at doses curative for peripheral tumors) . This pharmacokinetic differentiation supports prioritizing nitrocaphane for CNS oncology research applications where BBB penetration is a prerequisite.

Quote Request

Request a Quote for Nitrocaphane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.